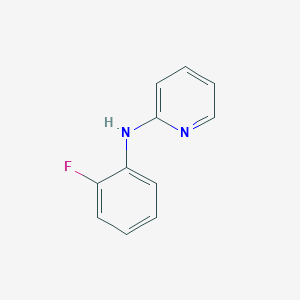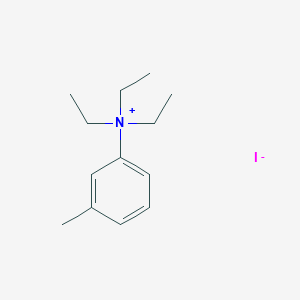![molecular formula C32H41NO6 B14132881 3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate” is a complex organic molecule that belongs to the class of steroids Steroids are characterized by their four-ring core structure and are involved in a wide range of biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate” typically involves multi-step organic synthesis. The process begins with the preparation of the steroid core, followed by the introduction of functional groups through various chemical reactions. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology
In biological research, the compound is studied for its potential effects on cellular processes. It may be used to investigate the role of steroids in cell signaling and metabolism.
Medicine
Medically, the compound is of interest for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of hormonal disorders and inflammatory conditions.
Industry
In industry, the compound may be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other steroids with comparable core structures and functional groups. Examples include:
Testosterone: A naturally occurring steroid hormone involved in the regulation of male reproductive functions.
Cortisol: A steroid hormone that plays a role in the body’s stress response and metabolism.
Uniqueness
The uniqueness of “[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate” lies in its specific functional groups and stereochemistry, which confer distinct biological and chemical properties. These unique features may result in different pharmacological activities and applications compared to other steroids.
Properties
Molecular Formula |
C32H41NO6 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C32H41NO6/c1-31-17-15-22(34)19-21(31)9-10-23-24-11-12-26(32(24,2)18-16-25(23)31)39-28(36)14-13-27(35)33-29(30(37)38-3)20-7-5-4-6-8-20/h4-8,19,23-26,29H,9-18H2,1-3H3,(H,33,35) |
InChI Key |
WFZXXMUJJKQVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC(=O)NC(C4=CC=CC=C4)C(=O)OC)CCC5=CC(=O)CCC35C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


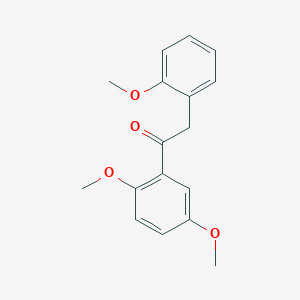

![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
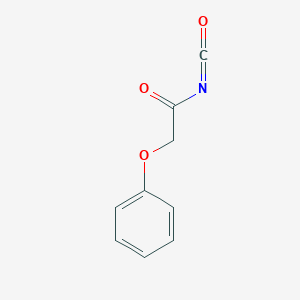
![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
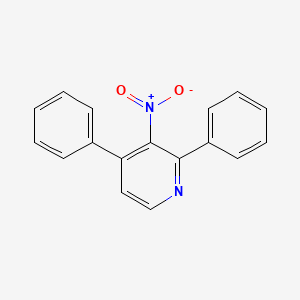

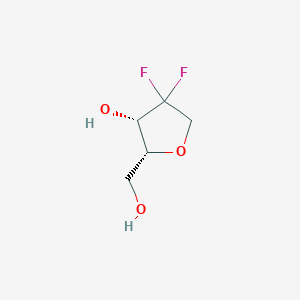
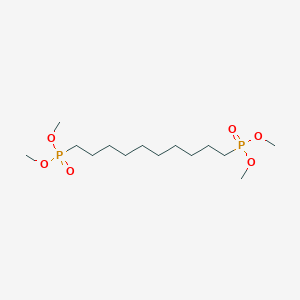
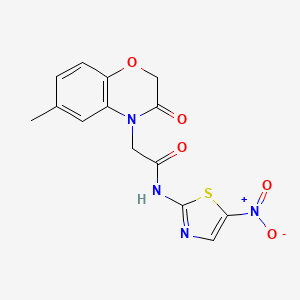
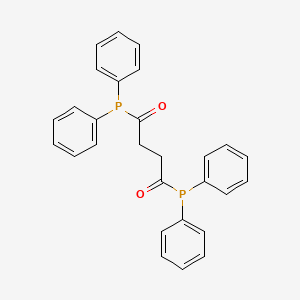
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
